molecular formula C21H19N3O4 B605096 Sabizabulin CAS No. 1332881-26-1

Sabizabulin

Cat. No.: B605096
CAS No.: 1332881-26-1
M. Wt: 377.4 g/mol
InChI Key: WQGVHOVEXMOLOK-UHFFFAOYSA-N
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Scientific Research Applications

Sabizabulin has a wide range of scientific research applications, including:

Mechanism of Action

Sabizabulin acts on microtubules, a component of the cytoskeleton. It binds to the colchicine binding site on the beta subunit of tubulin, as well as a novel site on the alpha subunit, and causes both to crosslink, thus depolymerizing microtubules and preventing their polymerization . By preventing mitotic spindle formation, this directly inhibits mitosis of tumor cells and endothelial cells attempting to form new blood vessels to feed them . In COVID-19, this compound inhibits the transport of viral particles within the cells and stops the virus from replicating and assembling itself .

Safety and Hazards

In a phase III study on the treatment of severe courses of COVID-19, Sabizabulin reduced mortality by 55% according to the manufacturer . Adverse and serious adverse events were lower in the this compound group compared with the placebo group .

Future Directions

Veru Inc., the company behind Sabizabulin, has reached an agreement with the FDA on a new Phase 3 clinical trial design to expand the treatment population to include all hospitalized adult patients with any type of virus inducing ARDS . The company anticipates initiating the clinical study in the second half of 2023 .

Preparation Methods

The synthesis of Sabizabulin involves several steps, starting with the preparation of the indole and imidazole derivatives. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods focus on optimizing the yield and purity of this compound through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Sabizabulin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Sabizabulin is unique compared to other similar compounds due to its dual antiviral and anti-inflammatory activities. Similar compounds include:

This compound’s oral bioavailability and ability to overcome P-glycoprotein-mediated resistance make it a promising alternative to these compounds .

Properties

IUPAC Name

[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGVHOVEXMOLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332881-26-1
Record name Sabizabulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332881261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Sabizabulin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L1JX37J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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